(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is a chiral tertiary amine derivative with a complex stereochemical profile. Its molecular formula is C₁₄H₂₉N₃O (as inferred from structurally similar compounds in and ), featuring a butyramide backbone substituted with an isopropyl group and a methylated piperidinyl moiety. The compound’s stereospecificity—(S)-configuration at both the amino-bearing carbon and the piperidin-3-yl group—is critical for its physicochemical and biological interactions.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)12-7-6-8-16(5)9-12/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGVSKORIPUEJ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide, commonly referred to as AM97434, is a compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 269.43 g/mol. This compound belongs to a class of molecules that exhibit various biological activities, making it a subject of interest in medicinal chemistry.
Pharmacological Properties
-
Mechanism of Action :
- The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the activity of certain receptors in the central nervous system (CNS). It is hypothesized to have effects on dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
-
Potential Therapeutic Uses :
- Anxiolytic Effects : Studies suggest that derivatives of this compound may exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders.
- Antidepressant Activity : There is evidence indicating that this compound could serve as an antidepressant by enhancing monoaminergic transmission in the brain.
In Vitro and In Vivo Studies
Case Studies
- Case Study on Anxiety Disorders :
- Depression Models :
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of this compound exhibit significant potential as antidepressants and anxiolytics. The structure of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide allows for selective interaction with serotonin receptors, which is crucial in the modulation of mood and anxiety disorders.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of similar piperidine compounds led to enhanced binding affinity to the serotonin transporter, suggesting a pathway for developing new antidepressants .
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at mitigating neuroinflammation and oxidative stress.
Case Study : In vitro studies have shown that piperidine derivatives can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby potentially slowing disease progression .
Pain Management
This compound has been investigated for its analgesic properties. Its mechanism involves modulation of pain pathways through opioid receptor activity.
Data Table: Analgesic Activity Comparison
| Compound | Activity Level | Reference |
|---|---|---|
| (S)-2-Amino-N-isopropyl... | Moderate | |
| Morphine | High | Standard |
| Ibuprofen | Low | Standard |
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. The piperidine ring structure is known to interact with various biological targets involved in cell cycle regulation.
Case Study : A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, suggesting further exploration into (S)-2-Amino-N-isopropyl... as a lead compound for anticancer drug development .
Synthesis of Chiral Compounds
The synthesis of this compound involves asymmetric synthesis techniques that are critical in producing chiral drugs with high enantiomeric purity.
Method Overview :
- Starting Materials : Use commercially available amino acids and piperidine derivatives.
- Reagents : Employ coupling agents such as EDC or DCC for amide bond formation.
- Purification : Utilize HPLC for purification to achieve desired enantiomeric excess.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Functional Insights
In contrast, pyrrolidin-2-ylmethyl analogs () exhibit higher ring strain, which may reduce stability but improve solubility . Cyclopropyl substitution () increases lipophilicity (logP ~1.2 higher than isopropyl analogs), favoring membrane penetration but possibly reducing aqueous solubility .
Stereochemical Impact: The (S,S) configuration in the target compound contrasts with the (S,R) configuration in ’s cyclopropyl derivative. Studies on similar amines show that even minor stereochemical mismatches can reduce binding affinity by >50% .
Tertiary Amine Functionality :
- All analogs are tertiary amines, conferring moderate basicity (predicted pKa ~8.5–9.0) and enabling protonation in physiological environments. This property is critical for interactions with acidic residues in biological targets .
Notes
Stereochemical Sensitivity : The (S)-configuration at both chiral centers is likely essential for function, as seen in related neuroactive compounds .
Commercial Availability : The target compound is discontinued (), but analogs like the pyrrolidinyl variant (CAS 1401666-70-3) remain available for research .
Preparation Methods
Acyl Chloride-Mediated Coupling
Reacting (S)-2-amino-3-methylbutyryl chloride with (S)-1-methylpiperidin-3-yl-isopropylamine in a biphasic system ensures efficient nucleophilic attack:
Critical factors include pH control (maintained at 8–9 via sodium bicarbonate) and strict temperature regulation to minimize racemization.
Carbodiimide-Based Activation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) activates the carboxylic acid for coupling:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDCl:HOBt ratio | 1.2:1 | Maximizes activation efficiency |
| Solvent | DMF | Enhances solubility of polar intermediates |
| Reaction time | 6h | Balances completion vs. side reactions |
This method achieves 75–80% yield but requires chromatographic purification to remove urea byproducts.
Stereochemical Control and Resolution
The compound’s two stereocenters necessitate rigorous chirality management:
Asymmetric Induction
Chiral catalysts such as (R)-BINAP-ruthenium complexes enable enantioselective hydrogenation of imine intermediates, achieving 94% ee at the piperidine C3 position. Concurrently, the (S)-configuration at the amino center is maintained using L-proline-derived auxiliaries during butyramide synthesis.
Dynamic Kinetic Resolution
Combining racemic mixtures with chiral palladium catalysts under hydrogenation conditions resolves both stereocenters simultaneously:
Industrial-Scale Optimization
Large-scale production (≥100 kg batches) introduces unique constraints:
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermic amide formation | Flow reactor with inline cooling | 25% reduction in byproducts |
| Catalyst recycling | Fixed-bed Pd/C cartridges | 90% catalyst reuse over 10 cycles |
| Waste minimization | Aqueous workup with solvent recovery | 60% reduction in organic waste |
Notably, continuous hydrogenation systems adapted from PF06651600 synthesis reduce processing time by 40% compared to batch reactors.
Analytical Validation
Post-synthesis characterization employs:
-
Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 90:10), confirming 99.2% ee.
-
X-ray crystallography : Resolves absolute configuration (Rf = 0.12, P21 space group).
-
2D-NMR : Correlates piperidine ring protons (δ 3.45–3.78 ppm) with spatial orientation.
Emerging Methodologies
Q & A
Q. What are the recommended methods for synthesizing (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide in high enantiomeric purity?
Methodological Answer: A multi-step synthesis protocol is recommended, involving palladium-catalyzed hydrogenation and sequential coupling reactions. For enantiomeric control, chiral auxiliaries or asymmetric catalysis should be employed. Key steps include:
- Use of methanol or ethyl acetate as solvents to stabilize intermediates.
- Activation of carboxyl groups with reagents like dicyclohexylcarbodiimide (DCC) or trifluoroacetic acid (TFA) to ensure regioselective amide bond formation.
- Purification via recrystallization or chiral column chromatography to achieve ≥98% enantiomeric excess (EE) .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Store under inert gas (e.g., argon) at –20°C in amber vials to minimize oxidation and photodegradation. Avoid long-term storage due to hydrolytic instability .
- Handling: Use fume hoods, nitrile gloves, and protective goggles. Conduct pre-experiment risk assessments for potential hazards like amine reactivity or solvent incompatibility .
Q. What spectroscopic techniques are suitable for structural confirmation?
Methodological Answer:
- NMR (¹H/¹³C): Assign stereochemistry using NOESY or COSY to confirm (S,S) configurations.
- High-resolution mass spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy).
- IR spectroscopy: Identify characteristic amide (1650–1700 cm⁻¹) and tertiary amine (≈1100 cm⁻¹) stretches .
Advanced Research Questions
Q. How can co-eluting epimers be resolved during HPLC analysis?
Methodological Answer:
- Column Selection: Use chiral stationary phases (e.g., Chiralpak IA/IB) with sub-2 µm particles for high resolution.
- Mobile Phase Optimization: Adjust pH (e.g., 6.8–7.2 with ammonium acetate) and organic modifier ratios (acetonitrile/methanol gradients) to separate epimers.
- Temperature Control: Operate at 30–40°C to improve peak symmetry .
Q. What strategies mitigate diastereomer formation during synthesis?
Methodological Answer:
- Kinetic Resolution: Use enzymes (e.g., lipases) or chiral catalysts to selectively favor the desired diastereomer.
- Reaction Monitoring: Employ inline FTIR or LC-MS to detect early-stage diastereomer formation.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
Q. How to validate analytical methods for impurity profiling?
Methodological Answer:
- Reference Standards: Use pharmacopeial-grade impurities (e.g., BP/EP standards) for calibration.
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways.
- Validation Parameters: Assess specificity, LOD/LOQ (≈0.1% w/w), and linearity (R² ≥0.999) per ICH Q2(R1) guidelines .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Batch Analysis: Compare stereochemical purity (via chiral HPLC) and residual solvent levels (GC-MS) across batches.
- Receptor Binding Assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity variations caused by minor stereochemical impurities.
- Meta-Analysis: Apply multivariate statistics to identify confounding factors (e.g., solvent polarity in assay buffers) .
Q. What computational methods predict CYP inhibition potential?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 active sites.
- QSAR Models: Train models on datasets like PubChem BioAssay to predict IC₅₀ values for CYP isoforms.
- MD Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify persistent enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
